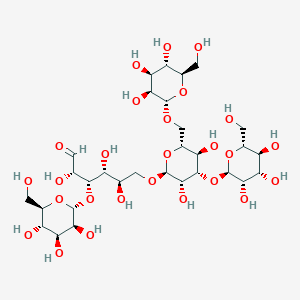

3alpha,6alpha-Mannopentaose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3alpha,6alpha-Mannopentaose” is a complex organic molecule characterized by multiple hydroxyl groups and a polyhydroxylated structure. Compounds of this nature are often found in natural products and have significant biological and chemical importance.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation reactions, and careful control of stereochemistry. Common reagents might include protecting groups like acetals or silyl ethers, and catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of complex organic molecules often relies on biotechnological methods, including fermentation and enzymatic synthesis, to achieve the desired stereochemistry and functional group placement with high efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to form alcohols.

Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: PCC (Pyridinium chlorochromate), KMnO₄ (Potassium permanganate)

Reducing Agents: NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride)

Substitution Reagents: Tosyl chloride, Methanesulfonyl chloride

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized or reduced forms of the original compound, as well as derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Glycomics and Structural Studies

3alpha,6alpha-Mannopentaose is often utilized in glycomics for the characterization of glycan structures. Its unique configuration allows researchers to study glycan interactions and modifications, which are crucial for understanding biological processes. For instance, it has been used to investigate the binding properties of glycan-binding proteins and their implications in diseases such as HIV .

Case Study: Electrochemical Distinction of Glycan Isomers

Research has demonstrated that this compound can be distinguished from other oligosaccharide pentamers using electrochemical methods. This capability is vital for developing sensitive assays for biomarker detection in clinical settings .

Microbial Interactions and Prebiotic Potential

The oligosaccharide has shown promise as a prebiotic substrate that can enhance the growth of beneficial gut microbiota. Studies indicate that this compound serves as a substrate for specific gut microbes, promoting their metabolic activities and potentially improving gut health .

Case Study: Prebiotic Effects on Probiotics

In a study evaluating the effects of various manno-oligosaccharides on probiotic strains such as Streptococcus thermophilus and Bacillus subtilis, it was found that this compound significantly improved bacterial growth rates by approximately threefold. This suggests its potential use in functional foods aimed at enhancing gut microbiota composition .

Biochemical Applications

In biochemistry, this compound is used in enzyme assays and as a substrate for glycosidases. Its structure allows it to be hydrolyzed by specific enzymes, making it useful for studying enzyme kinetics and mechanisms.

Technical Insights: Enzyme Specificity

Research involving endo-mannanases has shown that this compound can be effectively utilized to assess enzyme activity and substrate specificity. For example, the enzyme Man26A from Aspergillus niger demonstrated a preference for generating manno-oligosaccharides from various mannan substrates, including this compound .

Pharmaceutical Applications

The modulation of metabolites through glycan polymers like this compound has implications in treating metabolic disorders. Its ability to influence short-chain fatty acid production and other metabolites positions it as a candidate for therapeutic interventions in conditions such as obesity and diabetes .

Case Study: Metabolite Modulation

A patent application describes methods involving glycan polymer preparations, including this compound, to modulate levels of metabolites associated with various diseases. This highlights its potential role in developing novel therapeutic strategies .

Wirkmechanismus

The mechanism of action of such compounds typically involves interactions with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Glucose: A simple sugar with multiple hydroxyl groups.

Sucrose: A disaccharide composed of glucose and fructose.

Cellulose: A polysaccharide with a similar polyhydroxylated structure.

Uniqueness

The uniqueness of the compound lies in its specific stereochemistry and the arrangement of hydroxyl groups, which can confer unique biological and chemical properties not found in simpler or differently structured molecules.

Biologische Aktivität

3alpha,6alpha-Mannopentaose (MPO) is a glycan composed of five mannose units linked through specific glycosidic bonds. It plays a significant role in various biological processes, including cell signaling, immune response, and pathogen interaction. This article explores the biological activity of MPO, highlighting its structural characteristics, enzymatic interactions, and potential applications in biotechnology and medicine.

Structural Characteristics

MPO is characterized by its unique structure:

- Composition : Composed of five mannose residues.

- Linkages : The structure features α-(1→3) and α-(1→6) linkages between mannose units.

The molecular formula for this compound is C30H52O26 with a molecular weight of approximately 261.28 g/mol .

Enzymatic Interactions

MPO is involved in several enzymatic reactions, particularly those mediated by glycosyltransferases. The enzyme alpha-1,3-mannosyl-glycoprotein 2-alpha-mannosyltransferase (EC 2.4.1.101) is crucial for processing N-glycans in the Golgi apparatus, where MPO can serve as a substrate .

Table 1: Enzymatic Activity Related to MPO

| Enzyme Name | EC Number | Function |

|---|---|---|

| Alpha-1,3-mannosyltransferase | 2.4.1.101 | Transfers mannose to glycoproteins |

| Mannosyl-oligosaccharide 1,2-alpha-mannosidase | 3.2.1.113 | Hydrolyzes mannose from oligosaccharides |

Immune Response Modulation

Research indicates that MPO can mimic viral surface glycans, playing a role in immune modulation. In a study simulating viral surfaces using MPO, it was found to influence immune responses by affecting how immune cells recognize pathogens . This property suggests its potential utility in vaccine development and therapeutic interventions.

Antimicrobial Properties

MPO has been studied for its antimicrobial activities. Specifically, it has shown promise in enhancing the efficacy of bacteriocins—small antimicrobial peptides that can target specific bacteria . This suggests potential applications in food safety and preservation.

Case Study 1: Interaction with HIV

A notable study examined the interaction between MPO and HIV envelope glycoprotein gp120. The findings revealed that MPO could inhibit HIV entry into host cells by binding to gp120, thus preventing viral infection . This highlights the potential of MPO as a therapeutic agent in combating HIV.

Case Study 2: Modification for Detection

In another research effort, MPO was chemically modified using osmium complexes for voltammetric detection of glycans in glycoproteins. This method demonstrated that modified MPO could be effectively used in biosensors for detecting specific biomolecules .

Research Findings

Recent studies have expanded our understanding of MPO's biological activities:

- Molecular Dynamics Simulations : Simulations showed that MPO's conformation allows it to interact favorably with various proteins involved in immune responses .

- Electrochemical Applications : Modified forms of MPO have been utilized in electrochemical sensors due to their unique properties when combined with osmium complexes .

Eigenschaften

IUPAC Name |

(2S,3S,4R,5R)-6-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4,5-trihydroxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O26/c31-1-7(35)25(55-29-22(46)19(43)15(39)10(3-33)52-29)13(37)8(36)5-49-28-24(48)26(56-30-23(47)20(44)16(40)11(4-34)53-30)17(41)12(54-28)6-50-27-21(45)18(42)14(38)9(2-32)51-27/h1,7-30,32-48H,2-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18+,19+,20+,21+,22+,23+,24+,25-,26+,27+,28+,29-,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQGRSSAXDUGEC-LHCUGFEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC[C@H]([C@H]([C@@H]([C@@H](C=O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O26 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

828.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.